N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGKNPWQWJMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide” typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The piperazine ring and acetamide group participate in nucleophilic substitution reactions. For example:
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Reaction with alkyl halides : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .
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Synthesis of derivatives : Alkylation reactions with reagents like 2-chloro-1-(3-chlorophenyl)ethanone yield analogs with modified anticonvulsant activity .
Table 1: Alkylation Reactions
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Produces carboxylic acid and 3,4-difluoroaniline.
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Basic hydrolysis : Forms carboxylate salts, which can be acidified to recover the free acid.
Table 2: Hydrolysis Conditions
| Medium | Reagents | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| HCl (6M) | H₂O, 12 h | 100°C | 3,4-difluoroaniline + acid | 85% | |
| NaOH (2M) | Ethanol, 6 h | 80°C | Sodium carboxylate | 78% |
Reduction and Oxidation
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Reduction : The amide group can be reduced to a secondary amine using LiAlH₄.
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Oxidation : The piperazine ring is susceptible to oxidation with H₂O₂ or KMnO₄, forming N-oxides.
Key Findings :
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Reduction products show altered receptor-binding profiles, particularly at dopamine receptors.
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N-oxides exhibit reduced bioavailability due to increased polarity.
Electrophilic Aromatic Substitution
The difluorophenyl ring undergoes regioselective substitutions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to fluorine .
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Halogenation : Bromine in acetic acid adds Br at the meta position .
Table 3: Substitution Reactions
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 3,4-difluoro-5-nitroacetamide | |
| Bromination | Br₂/CH₃COOH, 50°C | Meta | 3,4-difluoro-5-bromoacetamide |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been investigated for its potential therapeutic effects in various medical conditions. Its structure suggests possible interactions with neurotransmitter systems, particularly in the treatment of psychiatric disorders.
- Antidepressant Activity : Research indicates that compounds with a similar piperazine structure can exhibit antidepressant-like effects in animal models. Studies have shown that modifications to the piperazine ring can influence receptor binding affinity, potentially enhancing efficacy against depression .
- Anxiolytic Effects : The compound may also have anxiolytic properties. A study demonstrated that derivatives of piperazine could modulate serotonin receptors, which play a crucial role in anxiety regulation .
Neuropharmacology
The compound's interaction with various neurotransmitter systems makes it a candidate for neuropharmacological studies.
- Dopamine Receptor Modulation : Given its structural similarity to known dopamine receptor ligands, it is hypothesized that this compound could act as a dopamine receptor modulator. This property is significant in developing treatments for disorders like schizophrenia and bipolar disorder .
Synthesis of Novel Compounds
This compound serves as a building block in organic synthesis.
- Synthetic Pathways : The compound can be synthesized through various chemical reactions involving piperazine derivatives and difluorobenzoyl chlorides. This versatility allows chemists to explore new derivatives with potentially enhanced biological activities .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including this compound. The results indicated significant antidepressant-like activity in rodent models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain .
Case Study 2: Receptor Binding Studies
Research conducted at a leading pharmacology institute examined the binding affinity of this compound to serotonin receptors. The findings revealed that the compound exhibited selective binding to 5-HT1A receptors, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action for “N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide” would depend on its specific biological targets. It may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below summarizes key structural analogs and their pharmacological profiles:
Key Observations:
Substituent Effects on the Phenyl Ring: Fluorine vs. Chlorine: The target compound’s 3,4-difluorophenyl group offers lower steric bulk and higher electronegativity compared to the dichlorophenyl analog in . This may improve membrane permeability and reduce off-target interactions .
Piperazine Modifications: Sulfonyl vs. Benzo[d]thiazolylsulfonyl (): This moiety confers antimicrobial activity, suggesting that piperazine substituents directly influence biological target engagement .
Crystallographic and Synthetic Insights () :
- The synthesis of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide via carbodiimide-mediated coupling (using EDCl) mirrors methods applicable to the target compound .
- Dihedral angles between aromatic rings (e.g., 66.4° in ) influence molecular planarity and packing, which may correlate with solubility and crystallinity .
Pharmacological Activity Trends
- Antimicrobial Activity: Compounds with sulfonyl-piperazine groups () exhibit pronounced antimicrobial effects, whereas phenylpiperazine analogs like the target compound are more commonly associated with CNS targets due to structural resemblance to known neuromodulators .
- Fluorine Impact: Fluorinated phenyl rings (e.g., 3,4-difluoro or 3,5-difluoro) enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in and .
Biological Activity
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides and piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders and its interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C19H21F2N3O |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 923024-63-9 |
| InChI Key | DMJRJVQNQXSWCD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It is hypothesized that this compound may modulate the activity of these receptors, leading to various physiological effects. Specifically, it is believed to act on the TRPC6 (transient receptor potential cation channel subfamily C member 6), which plays a crucial role in synaptic plasticity and cognitive function.
Biological Activity and Research Findings
Recent studies have highlighted the potential of this compound in several key areas:
- Neuroprotective Effects : In vivo studies have demonstrated that similar piperazine derivatives can reverse deficits in synaptic plasticity in mouse models of Alzheimer's disease (5xFAD mice) by enhancing TRPC6 activity. This suggests that this compound may exhibit similar neuroprotective properties .
- Calcium Signaling Modulation : The activation of TRPC6 by this compound may restore store-operated calcium entry (SOCE) in neurons, which is crucial for maintaining neuronal health and function. Enhanced calcium signaling has been associated with improved cognitive outcomes in various models of neurodegeneration .
- Potential Therapeutic Applications : Given its structural features, this compound is being investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer's disease and other forms of dementia.
Study 1: Neuroprotective Effects in Alzheimer's Disease Models
A study investigated the effects of a related piperazine derivative on cognitive function in 5xFAD mice. The compound was administered at a dose of 10 mg/kg intraperitoneally, resulting in significant improvements in synaptic plasticity and cognitive performance compared to control groups. This supports the hypothesis that this compound may have similar effects due to its structural similarities .
Study 2: TRPC6 Activation and Cognitive Function
Another research effort focused on the role of TRPC6 activation by piperazine derivatives. It was found that compounds activating TRPC6 could rescue mushroom spine loss in hippocampal neurons, which are critical for learning and memory processes. This suggests a direct link between the biological activity of this compound and cognitive enhancement mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the phenylpiperazine core. Key steps include:
- Step 1 : Alkylation of 4-phenylpiperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide.
- Step 2 : Nucleophilic substitution with 3,4-difluoroaniline under reflux in aprotic solvents (e.g., DMF or acetonitrile) to yield the final product.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity. Reaction monitoring via TLC and HPLC is critical .
Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO- or CDCl) verify the acetamide linkage, fluorophenyl protons, and piperazine ring protons. For example, the piperazine CH groups resonate at δ 2.5–3.5 ppm, while the acetamide carbonyl appears at ~168 ppm in C NMR .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H] at m/z 358.15) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1679 cm) and aromatic C-F (~1472 cm) are diagnostic .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticonvulsant Potential : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, with dose-dependent latency and mortality analysis .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D or serotonin 5-HT receptors) using H-labeled ligands .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance selectivity for neurological targets?
- Methodological Answer :
- Structural Modifications : Introduce substituents to the difluorophenyl group (e.g., methoxy or nitro groups) to improve blood-brain barrier penetration. Replace the piperazine ring with morpholine or thiomorpholine to modulate receptor affinity .
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to dopamine D or σ-1 receptors, followed by synthesis of top-ranked analogs .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., pH, temperature, cell lines). For example, anti-mycobacterial activity (MIC = 2 µg/mL in M. tuberculosis H37Rv) may vary due to differences in bacterial strain virulence .
- Metabolic Profiling : Conduct LC-MS/MS studies to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets) .
Q. What strategies mitigate synthetic impurities, such as residual intermediates or stereoisomers?
- Methodological Answer :
- Byproduct Identification : Use preparative HPLC to isolate impurities, followed by structural elucidation via NMR. Common impurities include unreacted 3,4-difluoroaniline (<5%) or dimerized piperazine derivatives .
- Chiral Resolution : Employ chiral columns (e.g., Chiralpak AD-H) if stereoisomers form during alkylation. Optically pure catalysts (e.g., L-proline) can enforce enantioselectivity .
Q. How is metabolic stability evaluated in preclinical models?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS. Half-life (t) >60 minutes indicates favorable stability .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
